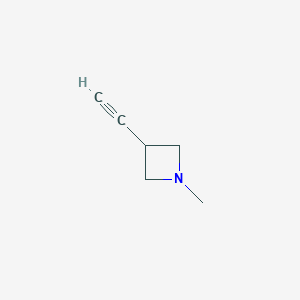

3-Ethynyl-1-methylazetidine

Description

Properties

IUPAC Name |

3-ethynyl-1-methylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-3-6-4-7(2)5-6/h1,6H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIZVMBFJMKAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethynyl-1-methylazetidine chemical structure and properties

This guide serves as a technical reference for 3-Ethynyl-1-methylazetidine , a high-value heterocyclic building block used in modern medicinal chemistry.

CAS Registry Number: 2019193-32-7 Formula: C₆H₉N Molecular Weight: 95.14 g/mol Class: Strained Nitrogen Heterocycle / Alkyne Linker

Executive Summary & Strategic Value

3-Ethynyl-1-methylazetidine is a bifunctional scaffold combining a basic nitrogen center with a reactive terminal alkyne. In drug discovery, it serves two critical roles:

-

Bioisostere of Piperidine/Pyrrolidine: The azetidine ring offers a reduced lipophilicity (LogP) and a distinct vector orientation compared to larger rings, often improving metabolic stability and CNS penetration.

-

"Click" Chemistry Handle: The C3-ethynyl group provides a sterically accessible site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of triazole-linked libraries or the attachment of covalent warheads.

Physicochemical & Structural Analysis

Structural Conformation

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation to relieve torsional strain.[1]

-

Pucker Angle: ~30–35°.

-

Inversion Barrier: Low (~1.3 kcal/mol), allowing rapid nitrogen inversion at physiological temperatures.

-

Substituent Orientation: The 3-ethynyl group prefers the equatorial position to minimize transannular steric interactions, though the low barrier allows equilibration.

Key Properties Table

| Property | Value (Experimental/Predicted) | Context for Drug Design |

| pKa (Conjugate Acid) | 9.2 – 9.6 (Predicted) | Lower than parent azetidine (11.3) due to the electron-withdrawing inductive effect (-I) of the ethynyl group. Suitable for lysosomal trapping. |

| LogP | ~0.4 | Low lipophilicity aids in maintaining water solubility in fragment libraries. |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | Excellent for blood-brain barrier (BBB) permeability. |

| Ring Strain Energy | ~26 kcal/mol | High strain makes the ring susceptible to nucleophilic ring-opening under harsh acidic conditions. |

| Boiling Point | ~110–115 °C (760 mmHg) | Volatile liquid; requires careful handling during concentration.[1] |

Synthesis & Manufacturing Protocols

Two primary routes are established for accessing this scaffold. Route A is preferred for scale-up (homologation), while Route B is common in diversity-oriented synthesis (cross-coupling).

Route A: Seyferth-Gilbert Homologation (Scale-Up Preferred)

This route converts an aldehyde precursor directly to the terminal alkyne using the Ohira-Bestmann reagent. It avoids heavy metal catalysts in the final step.

Precursor: 1-Methylazetidine-3-carbaldehyde (derived from oxidation of the commercially available alcohol).

Protocol:

-

Reagent Prep: Dissolve Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv) and K₂CO₃ (2.0 equiv) in dry Methanol.

-

Addition: Cool to 0 °C. Add solution of 1-methylazetidine-3-carbaldehyde (1.0 equiv) in MeOH dropwise.

-

Reaction: Stir at 0 °C for 1 h, then warm to RT for 4–12 h. The base generates the reactive dimethyl (diazomethyl)phosphonate anion in situ.[2]

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O (avoid DCM if product is volatile).

-

Purification: Distillation or amine-functionalized silica chromatography.

Route B: Sonogashira Cross-Coupling (Library Synthesis)

Ideal when starting from the halide.[1]

Precursor: 3-Iodo-1-methylazetidine.

Protocol:

-

Coupling: Combine 3-iodo-1-methylazetidine (1.0 equiv), TMS-acetylene (1.5 equiv), CuI (5 mol%), and Pd(PPh₃)₂Cl₂ (2 mol%) in degassed DMF/Et₃N (1:1).

-

Conditions: Heat to 60 °C under Argon for 4 h.

-

Deprotection: Treat the intermediate TMS-alkyne with K₂CO₃ in MeOH or TBAF in THF to reveal the terminal alkyne.

Visual Synthesis Workflow

Figure 1: Comparative synthetic pathways. The Homologation route (top) offers a direct metal-free approach to the terminal alkyne.

Reactivity & Applications in Medicinal Chemistry

The "Click" Reaction (CuAAC)

The primary utility of 3-ethynyl-1-methylazetidine is as a bioorthogonal handle. The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.

-

Mechanism: Copper(I) coordinates the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[1]

-

Advantage: The azetidine ring confers rigidity to the linker, reducing the entropic penalty of binding for the final drug molecule compared to flexible alkyl chains.

Sonogashira Diversification

The alkyne can be further coupled to aryl halides to generate 3-(arylethynyl)azetidines . These derivatives are potent mimetics of biaryl systems but with a defined "kink" (180° bond angle at the alkyne, but the vector from the azetidine is sp³ hybridized).

Reactivity Diagram

Figure 2: Reactivity profile. The green path represents the primary application (Click Chemistry), while the red path highlights stability risks.

Safety & Handling Guidelines

Stability Risks

-

Ring Strain: The azetidine ring (~26 kcal/mol strain) is stable to basic and neutral conditions but vulnerable to acid-catalyzed ring opening (nucleophilic attack at C2/C4).

-

Polymerization: Terminal alkynes can polymerize at high temperatures or in the presence of radical initiators. Store at -20 °C under inert atmosphere (Argon/Nitrogen).

Toxicology

-

Alkylating Potential: While 3-substituted azetidines are less reactive than 2-substituted ones or aziridines, they should still be treated as potential alkylating agents.

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong Lewis acids which may trigger rapid decomposition.

References

-

Seyferth-Gilbert Homologation Mechanism: Gilbert, J. C.; Weerasooriya, U. "Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology."[1] Journal of Organic Chemistry, 1982 , 47, 1837–1845.[3] Link

-

Azetidine Properties & pKa: Lowe, G. et al.[1] "The pKa of Azetidine and its Relevance to Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2010 . (General reference for azetidine basicity trends).

-

Ohira-Bestmann Reagent Protocol: Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J.[3] "An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996 , 521–522.[3] Link

-

Azetidines in Drug Discovery: Chaudhary, S. et al. "Azetidines: A New Dimension in Medicinal Chemistry."[1] Current Topics in Medicinal Chemistry, 2023 .

-

Product Verification: Accela Chem / Sigma-Aldrich Catalog Entry for CAS 2019193-32-7. Link

Sources

The Strategic Integration of 3-Ethynyl-1-methylazetidine in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In the pursuit of novel therapeutics, the "Escape from Flatland" paradigm has driven medicinal chemists toward highly functionalized, sp3-rich aliphatic scaffolds. 3-Ethynyl-1-methylazetidine has emerged as a privileged building block in this space. By combining the conformational rigidity of a strained four-membered heterocycle with the bioorthogonal reactivity of a terminal alkyne, this molecule serves as both a structural bioisostere and a versatile handle for late-stage functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated experimental workflows for its application in drug discovery.

Physicochemical Profiling

Understanding the fundamental properties of 3-Ethynyl-1-methylazetidine is the first step in leveraging its potential in library synthesis and bioconjugation[1]. The quantitative data below summarizes its core chemical profile[2],[3].

| Property | Technical Specification |

| Chemical Name | 3-Ethynyl-1-methylazetidine |

| CAS Registry Number | 2019193-32-7 |

| Molecular Weight | 95.14 g/mol |

| Molecular Formula | C |

| Ring System | 4-membered saturated nitrogen heterocycle |

| Functional Groups | N-methyl (tertiary amine), C3-Terminal Alkyne |

The Causality of Scaffold Selection

As an application scientist, selecting a building block is never arbitrary; it is a calculated decision aimed at optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The Azetidine Advantage: Azetidines act as superior bioisosteres for larger, more lipophilic saturated heterocycles like pyrrolidines and piperidines[4]. The incorporation of the azetidine ring restricts conformational flexibility, thereby reducing the entropic penalty upon target binding. Furthermore, the N-methyl group eliminates hydrogen bond donation capacity, which directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration.

The Alkyne Handle: The terminal ethynyl group provides a dual-purpose motif. Biologically, it is a sterically undemanding, electron-rich bioisostere for halogens or nitriles[5]. Chemically, it is a highly reactive handle for covalent linkage, enabling rapid library expansion via click chemistry or transition-metal-catalyzed cross-coupling[1].

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, every protocol utilizing 3-Ethynyl-1-methylazetidine must be designed as a self-validating system. Below are two field-proven methodologies detailing the causality behind each reagent choice and the internal controls required for validation.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation

This protocol details the conjugation of 3-Ethynyl-1-methylazetidine to an azide-functionalized target (e.g., a protein or fluorophore).

-

Preparation: Prepare a 100 mM stock of 3-Ethynyl-1-methylazetidine in LC-MS grade DMSO.

-

Catalyst Pre-complexation: Pre-mix CuSO

(1 eq) and THPTA ligand (5 eq) in a degassed aqueous buffer for 15 minutes before adding to the reaction mixture.-

Causality: THPTA acts as an accelerating ligand and a protective chelator. Pre-complexation prevents Cu(I) disproportionation and shields sensitive biological targets from reactive oxygen species (ROS) generated by free copper ions.

-

-

Initiation: Add sodium ascorbate (10 eq) to the mixture to reduce Cu(II) to the catalytically active Cu(I) in situ.

-

Self-Validating Checkpoint: Run a parallel negative control reaction strictly omitting the sodium ascorbate.

-

Validation Logic: If the 1,4-disubstituted triazole product is detected via mass spectrometry in the negative control, the alkyne is undergoing non-specific background reactivity or the system is contaminated with active Cu(I). A clean negative control validates that the conjugation is strictly bioorthogonal and catalyst-dependent.

-

Protocol B: Sonogashira Cross-Coupling for Hit-to-Lead Diversification

This workflow utilizes the terminal alkyne to append the azetidine core onto an aryl halide scaffold.

-

Reaction Assembly: Combine the target aryl halide (1.0 eq), 3-Ethynyl-1-methylazetidine (1.2 eq), Pd(PPh

) -

Solvent Addition: Suspend the reagents in a 1:1 mixture of anhydrous DMF and Triethylamine (TEA).

-

Causality: TEA serves a dual purpose: it acts as the bulk solvent medium and the requisite base to deprotonate the terminal alkyne, facilitating the formation of the critical copper acetylide intermediate.

-

-

Deoxygenation: Subject the mixture to three rigorous freeze-pump-thaw cycles.

-

Causality: Strict removal of dissolved oxygen is mandatory. Oxygen poisons the palladium catalyst and promotes the oxidative Glaser homocoupling of the alkyne.

-

-

Self-Validating Checkpoint: Monitor the reaction progress via LC-MS.

-

Validation Logic: Calculate the mass of the Glaser diyne homocoupled product (For 3-Ethynyl-1-methylazetidine, the [2M+H]

peak will appear at m/z 189.3). The appearance of this specific mass peak instantly flags oxygen ingress, serving as an internal diagnostic tool to validate the integrity of your inert atmosphere.

-

Mechanistic and Workflow Visualizations

The following diagrams illustrate the logical flow and mechanistic pathways of the protocols described above.

CuAAC bioconjugation mechanism using 3-Ethynyl-1-methylazetidine.

Hit-to-lead drug discovery workflow leveraging the azetidine scaffold.

Conclusion

The strategic integration of 3-Ethynyl-1-methylazetidine into drug discovery pipelines represents a masterclass in modern medicinal chemistry. By exploiting its rigid sp3-rich core and versatile terminal alkyne, researchers can bypass traditional flat aromatic scaffolds, leading to drug candidates with vastly improved solubility, target specificity, and metabolic stability. When paired with self-validating experimental protocols, this building block becomes an indispensable tool for the next generation of therapeutic development.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2019193-32-7,3-Ethynyl-1-methylazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1-Ethynyl-3-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

Conformational Dynamics of 3-Substituted Azetidines: A Technical Guide for Structure-Based Drug Design

Executive Summary

In modern medicinal chemistry, the azetidine ring has transcended its status as a mere "strained curiosity" to become a privileged bioisostere for gem-dimethyl groups, cyclobutanes, and prolines. Its value lies in its unique ability to lower lipophilicity (

This guide provides a rigorous technical analysis of the conformational behavior of 3-substituted azetidines. It details the interplay between steric strain, hyperconjugation (the gauche effect), and dipolar interactions, providing a validated workflow for determining the precise 3D geometry of these scaffolds in solution.

The Physics of the Ring: Pucker and Inversion

The azetidine ring is not planar.[1][2] To relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring adopts a puckered "butterfly" conformation. This deviation from planarity is defined by the pucker angle (

The Dual-Barrier System

The conformational landscape is defined by two distinct energy barriers:

-

Ring Inversion (Puckering): The "flapping" of the butterfly wings. The barrier is remarkably low (

), allowing rapid equilibration at room temperature. -

Nitrogen Inversion: The pyramidal inversion of the nitrogen lone pair.[1] This barrier is significantly higher (

), depending on the N-substituent.

Consequently, a 3-substituted azetidine exists as a complex equilibrium of invertomers. The substituent at C3 can occupy a pseudo-equatorial or pseudo-axial position, heavily influencing the vector alignment of the N-substituent.

DOT Diagram: Conformational Equilibrium

The following diagram illustrates the dynamic relationship between the planar transition state and the puckered ground states.

Caption: The conformational energy landscape of azetidine, showing the relaxation from the high-energy planar transition state to puckered minima.

Substituent Effects at C3: Electronic vs. Steric Control

The preference for a pseudo-axial vs. pseudo-equatorial orientation at C3 is not governed solely by sterics (A-values) as in cyclohexane. Electronic effects often dominate.

The Fluorine Effect (Electronic Control)

In 3-fluoroazetidines, the fluorine atom often exhibits a counter-intuitive preference. While sterics would dictate an equatorial position, charge-dipole interactions and hyperconjugation (

-

Dipole Minimization: If the N-substituent is electron-withdrawing (e.g., a carbamate or sulfonamide), the C3-F bond and the N-lone pair/N-substituent vectors will orient to minimize the net molecular dipole.

-

Implication: A 3-F substitution is not just a "polar H". It is a conformational lock that can force the ring into a specific pucker, altering the trajectory of the N-substituent by up to

.

Hydrogen Bonding (Structural Locking)

Substituents capable of hydrogen bonding (e.g., 3-OH, 3-NH

-

Effect: This creates a "bridged" bicyclic-like rigidity, effectively freezing the ring pucker even at room temperature.

-

Observation: This is often characterized by a distinct sharpening of NMR signals and a shift in the geminal coupling constants of the C2/C4 protons.

Steric Bulk (Alkyl/Aryl)

For non-polar groups (Methyl, Phenyl), steric repulsion dominates. These groups strongly prefer the pseudo-equatorial orientation to avoid 1,3-transannular strain with the Nitrogen lone pair or substituent.

Summary of Substituent Preferences

| Substituent (C3) | Dominant Effect | Preferred Orientation | Barrier to Inversion |

| -H | None | Rapid Fluxional | Low ( |

| -F | Electronic / Dipole | Dependent on N-sub (often Axial) | Medium |

| -OH | H-Bonding | Locked (if H-bond forms) | High (Virtual Lock) |

| -CH | Steric | Pseudo-Equatorial | Medium |

Analytical Workflow: Determining the Pucker

To accurately model these systems for docking or SAR (Structure-Activity Relationship) studies, a combination of Variable Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is required.

Protocol A: Variable Temperature NMR (VT-NMR)

Room temperature NMR of azetidines often shows averaged signals due to rapid ring flipping. To resolve the conformers, you must cool the sample below the coalescence temperature (

Step-by-Step Methodology:

-

Solvent Selection: Use

(Dichloromethane- -

Sample Prep: Prepare a concentrated solution (

) to ensure signal-to-noise ratio is sufficient at low temps where broadening occurs. -

Cooling Phase:

-

Start at

. Acquire a reference spectrum. -

Decrease temperature in

increments. -

Monitor the C2/C4 proton signals.[3] They will broaden and eventually split (decoalesce) into distinct axial/equatorial sets.

-

-

Data Extraction:

-

At the slow exchange limit (

), integrate the distinct conformer peaks to determine the population ratio ( -

Use the Gutowsky-Holm equation to calculate the free energy of activation (

) for the ring flip.

-

Protocol B: Computational PES Scan (DFT)

Experimental data must be corroborated by calculating the Potential Energy Surface (PES).

Step-by-Step Methodology:

-

Software: Gaussian, ORCA, or equivalent.

-

Level of Theory:

is the standard for small organic heterocycles. For higher accuracy regarding dispersion forces (crucial for halogens), use -

Scan Coordinate: Define the dihedral angle involving the nitrogen and the C3 carbon (e.g., C2-N-C4-C3 is not sufficient; use the improper torsion or the ring puckering coordinate).

-

Execution:

-

Perform a "Relaxed Redundant Coordinate Scan" from

to -

Calculate the relative energy (

) for each point.

-

-

Output: Identify the global minimum. If the energy well is shallow (

), the molecule is flexible. If deep, it is rigid.

DOT Diagram: Integrated Analytical Workflow

Caption: Workflow combining VT-NMR and DFT to elucidate the conformational profile of substituted azetidines.

Implications for Drug Design[2][4][5][6]

Understanding the pucker is not an academic exercise; it is a vector engineering tool.

-

Vector Alignment: A 3-substituent can force the azetidine ring into a specific pucker. This pucker re-orients the Nitrogen lone pair. If that Nitrogen is part of an amide bond (e.g., in a drug like Baricitinib or Cobimetinib), the pucker dictates the angle of the amide relative to the core scaffold.

-

Basicity Modulation: The pucker angle affects the hybridization of the nitrogen. A more planar ring forces more

character (due to strain), while a puckered ring allows more -

Permeability: By designing a 3-substituent (like Fluorine) to lock a conformation that hides the polar N-H or lone pair, one can improve passive membrane permeability (the "chameleon effect").

Recommendation: When using azetidines as linkers, do not assume a linear vector. Perform the analysis above to predict the "kink" the ring introduces into your pharmacophore.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines (and related heterocycles). Chemistry - A European Journal. [Link]

-

Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B. [Link]

-

On the reported high barrier to nitrogen inversion in azetidine. Journal of the American Chemical Society. [Link]

Sources

Technical Guide: Basicity and pKa Architectures of 1-Methylazetidine Derivatives

This technical guide details the basicity and pKa values of 1-methylazetidine derivatives, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The azetidine ring, particularly its 1-methyl derivative , represents a critical "sweet spot" in medicinal chemistry. Unlike the highly strained and less basic aziridine (pKa ~8.0) or the conformationally flexible pyrrolidine (pKa ~11.3), 1-methylazetidine (pKa ~10.4) offers a unique balance of structural rigidity and basicity.

This guide analyzes the physicochemical drivers governing the basicity of 1-methylazetidine and its substituted analogs. It provides experimental data, mechanistic insights into substituent effects (fluorination, oxidation), and validated protocols for pKa determination.

Theoretical Framework: The Azetidine Anomaly

Ring Strain and Hybridization

Azetidine possesses significant ring strain (~26 kcal/mol), yet it defies the simple trend observed in smaller rings.

-

Aziridine (3-membered): High strain forces the nitrogen lone pair into an orbital with significant s-character to minimize repulsion, drastically lowering basicity (pKa ~8.0).

-

Azetidine (4-membered): While strained, the ring adopts a puckered conformation (butterfly shape) that relaxes some angle strain. The nitrogen lone pair retains sufficient p-character, resulting in a pKa (~11.3 for unsubstituted) that rivals acyclic secondary amines.

The N-Methylation Effect

Methylation of azetidine to 1-methylazetidine typically lowers the pKa by approximately 0.9 log units (from ~11.3 to ~10.4). This reduction is counter-intuitive to the inductive effect (+I of methyl) but is driven by solvation thermodynamics . The tertiary ammonium cation (

Data Repository: pKa Values of Derivatives

The following table consolidates experimental and high-confidence predicted pKa values for 1-methylazetidine and key 3-substituted derivatives.

| Compound | Structure | pKa (Conj.[1][2][3] Acid) | Confidence | Electronic Effect |

| Azetidine | 11.29 | Experimental | Reference Standard | |

| 1-Methylazetidine | 10.40 | Experimental | Solvation Penalty (3° amine) | |

| 3-Fluoroazetidine | ~8.50 | Inferred/Pred | Strong -I Inductive Effect | |

| 3,3-Difluoroazetidine | ~6.8 - 7.2 | Inferred | Additive -I Effect (Lipophilicity booster) | |

| 3-Methoxyazetidine | ~9.68 | Predicted | Moderate -I Inductive Effect | |

| 3-Hydroxyazetidine | ~9.50 | Experimental | H-bonding intramolecular effects |

Note on Fluorination: The introduction of fluorine at the 3-position is a strategic tool. A single fluorine drops basicity by ~2 units, while a gem-difluoro motif can lower pKa into the neutral physiological range (6-7), significantly altering membrane permeability and metabolic stability (preventing N-dealkylation).

Strategic Visualization: Structure-Basicity Logic

The following diagram illustrates the causal relationships between structural modifications and basicity shifts.

Figure 1: Decision tree showing how structural modifications impact the electronic environment and solvation penalties of the azetidine nitrogen.

Experimental Protocols

For precise determination of pKa in drug discovery, Potentiometric Titration is the gold standard. However, for compounds with low solubility or limited quantity, NMR-based Titration is recommended.

Protocol A: Potentiometric Titration (Standard)

Applicability: Soluble samples (>0.5 mM), high precision required.

-

Preparation: Dissolve 3-5 mg of the 1-methylazetidine derivative in 20 mL of degassed water (or 0.15 M KCl background electrolyte).

-

Acidification: Add standardized 0.1 M HCl to lower pH to ~2.0 (fully protonated state).

-

Titration: Titrate with standardized 0.1 M KOH (CO2-free) under inert atmosphere (

or Ar). -

Data Capture: Record pH vs. Volume of base added. Ensure at least 15-20 points in the buffer region (pH = pKa ± 1).

-

Analysis: Use the Bjerrum method or Gran plot analysis to determine the inflection point (pKa).

Protocol B: NMR-Controlled pH Titration

Applicability: Low quantity (<1 mg) or sparingly soluble compounds.

-

Sample: Dissolve compound in

(buffered with phosphate or citrate if necessary, though buffers can interfere with shifts). -

Shift Tracking: Monitor the chemical shift of the N-methyl protons or C2/C4 ring protons . These shifts are highly sensitive to the nitrogen protonation state.

-

Workflow:

-

Measure 1H NMR at pH ~2.

-

Adjust pH incrementally (0.5 units) using dilute NaOD/DCl.

-

Measure pH externally with a micro-electrode (correct for deuterium effect:

).

-

-

Calculation: Plot chemical shift (

) vs. pH. Fit the data to the Henderson-Hasselbalch equation:

Strategic Applications in Drug Design

Bioisosterism

1-Methylazetidine is increasingly used as a bioisostere for gem-dimethyl amines or N-ethyl groups . The constrained ring reduces entropic penalties upon binding to a protein target.

Solubility & Permeability Tuning

-

Problem: A lead compound with a secondary amine (pKa ~11) is too basic, leading to lysosomal trapping or poor passive permeability.

-

Solution: Convert to 3,3-difluoro-1-methylazetidine .

-

Effect: Lowers pKa to ~6.8.

-

Result: A significant fraction of the molecule remains neutral at physiological pH (7.4), improving membrane permeability while maintaining the basic nitrogen geometry required for target interaction.

-

References

-

Azetidine Properties & Synthesis: Wikipedia - Azetidine. Link

-

Basicity of Cyclic Amines: Relative basicity of cyclic amines - Stack Exchange. Link

-

Fluorine Effects on Basicity: The profound effect of fluorine substitution on the reactivity... of aziridine and its derivatives. Link

-

pKa Data Compilation: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. Link

-

3,3-Difluoroazetidine Properties: 3,3-Difluoroazetidine hydrochloride Product Page - Sigma-Aldrich. Link

-

Experimental pKa Determination: Low Field NMR Determination of pKa Values - MDPI. Link

Sources

Comparative Technical Guide: 3-Ethynylazetidine Scaffolds in Drug Discovery

This technical guide provides a rigorous comparison between 3-Ethynyl-1-methylazetidine and 3-ethynylazetidine hydrochloride , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, the azetidine ring has emerged as a privileged bioisostere for cyclobutanes, pyrrolidines, and piperidines. Its high ring strain (~26 kcal/mol) and distinct puckered conformation allow for precise vector orientation of substituents, often improving metabolic stability and lowering lipophilicity (LogD) compared to larger rings.

This guide compares two critical variants of the 3-ethynylazetidine core:

-

3-Ethynylazetidine Hydrochloride (3-EAz-HCl): The shelf-stable, secondary amine building block.

-

3-Ethynyl-1-methylazetidine (3-EMAz): The N-methylated, tertiary amine derivative often used as the active "warhead" or lipophilic fragment.

Key Takeaway: Researchers should utilize 3-EAz-HCl for bulk storage and diverse library synthesis (via N-functionalization), while 3-EMAz is best generated in situ or as a final step to modulate pKa and permeability in lead optimization.

Physicochemical Profile & Comparison

The following table contrasts the fundamental properties of the two forms. Note the distinct difference in handling requirements.

| Property | 3-Ethynylazetidine HCl (3-EAz-HCl) | 3-Ethynyl-1-methylazetidine (3-EMAz) |

| CAS Number | 286463-93-6 (Salt) / 286463-92-5 (Free Base) | Custom Synthesis (Derived from 286463-93-6) |

| Molecular Formula | C₅H₈ClN (Salt) | C₆H₉N |

| Molecular Weight | 117.58 g/mol | 95.14 g/mol |

| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil/liquid |

| Basicity (Est. pKa) | ~9.5–10.5 (Conjugate Acid) | ~9.8–10.8 (Tertiary Amine) |

| Solubility | High in Water, DMSO, Methanol | High in DCM, THF, Et₂O; Low in Water |

| Stability | High: Hygroscopic but stable at RT. | Moderate: Prone to oxidation; store under Argon at -20°C. |

| Primary Utility | Divergent synthesis (Amide coupling, SɴAr) | Click chemistry, Fragment-based screening (FBDD) |

Synthetic Utility & Reactivity Profiles

The "Make vs. Buy" Decision

-

3-EAz-HCl is the industry-standard commercial starting material. It is synthesized via the deprotection of tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5).

-

3-EMAz is rarely sold directly due to the volatility and instability of the free base. It is synthesized via Reductive Amination of the HCl salt.

Reactivity Pathways

The choice between these two synthons dictates the available chemical space:

-

Pathway A (N-H Functionalization): Using 3-EAz-HCl, the secondary amine is a nucleophile. It can undergo:

-

Amide Coupling: Reaction with carboxylic acids (HATU/DIEA).

-

SɴAr: Displacement of aryl halides (e.g., fluoropyridines).

-

Sulfonylation: Reaction with sulfonyl chlorides.

-

-

Pathway B (Alkyne "Click" Chemistry): Both molecules possess a terminal alkyne. However, 3-EMAz allows for "Click" reactions (CuAAC) without interference from a nucleophilic secondary amine, preventing copper chelation or side reactions.

Experimental Protocols

Protocol A: Synthesis of 3-Ethynyl-1-methylazetidine (Reductive Methylation)

Objective: Convert the stable HCl salt into the N-methyl tertiary amine for immediate use.

Reagents:

-

3-Ethynylazetidine HCl (1.0 eq)

-

Formaldehyde (37% aq.[1] solution, 5.0 eq)

-

Sodium Triacetoxyborohydride (STAB, 3.0 eq)

-

Dichloromethane (DCM) / Methanol (MeOH)

-

Triethylamine (TEA, 1.2 eq)

Step-by-Step Methodology:

-

Free Basing (In Situ): Suspend 3-Ethynylazetidine HCl in DCM (0.2 M). Add TEA (1.2 eq) and stir for 15 min to liberate the free amine.

-

Imine Formation: Add Formaldehyde (37% aq, 5.0 eq). Stir vigorously at Room Temperature (RT) for 30 minutes.

-

Note: The excess formaldehyde ensures complete conversion of the secondary amine to the iminium species.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (3.0 eq) portion-wise. Allow to warm to RT and stir for 4–16 hours.

-

Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate carefully (product is volatile).

-

Validation: Confirm via ¹H NMR (Look for N-Me singlet ~2.3 ppm).

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Linking the azetidine fragment to a scaffold via a triazole linker.

Reagents:

-

Alkyne: 3-Ethynyl-1-methylazetidine (1.0 eq)

-

Azide: R-N₃ Scaffold (1.0 eq)

-

Catalyst: CuSO₄·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq)

-

Solvent: t-BuOH/H₂O (1:1)

Methodology:

-

Dissolve Alkyne and Azide in t-BuOH/H₂O.

-

Add Sodium Ascorbate followed by CuSO₄ solution.

-

Stir at RT for 2–12 hours. The reaction is often self-indicating (precipitate formation).

-

Why this works: The N-methyl group prevents the nitrogen from coordinating to the Copper(I) catalyst, a common issue with free secondary amines (like 3-EAz) that can poison the catalyst.

Visualized Workflows (Graphviz)

Diagram 1: Synthetic Flow & Decision Tree

This diagram illustrates the lineage from the commercial Boc-protected precursor to the two active synthons.

Caption: Synthesis pathway from commercial precursor to functional building blocks.

Diagram 2: Pharmacological Logic (SAR)

Why choose one over the other in a drug candidate?

Caption: SAR decision matrix for selecting N-H vs. N-Methyl azetidine variants.

References

-

PubChem Compound Summary. "3-Ethynylazetidine hydrochloride (CID 118139500)". National Center for Biotechnology Information. Accessed 2026.[2][3] [Link]

-

Lowe, D. "Azetidines: The New Piperidines?" In the Pipeline (Science.org). Discussion on the metabolic stability and vector properties of azetidine rings in modern drug design. [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Standard protocol reference for Protocol A). [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001, 40(11), 2004-2021. (Foundational text for Protocol B). [Link]

Sources

Beyond Flatland: Novel Azetidine Architectures for Next-Gen Fragment-Based Drug Discovery

Executive Summary

The pharmaceutical industry’s shift from planar, aromatic-heavy libraries to sp³-rich architectures has positioned four-membered heterocycles as high-value assets in Fragment-Based Drug Discovery (FBDD). Among these, azetidines offer a unique combination of low molecular weight (MW), defined exit vectors, and tunable basicity that distinguishes them from their five- and six-membered counterparts (pyrrolidines and piperidines).

This technical guide explores the latest generation of azetidine building blocks—specifically 3,3-disubstituted , spirocyclic , and sulfonyl-fluoride functionalized variants. We analyze their physicochemical advantages, detail cutting-edge synthetic methodologies (including strain-release chemistry and photoredox catalysis), and provide actionable protocols for their integration into drug discovery campaigns.

The Azetidine Advantage: Physicochemical & Structural Logic

In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) drives library design. Azetidines excel here, but their true value lies in their structural rigidity and vector control.

Vector Analysis and Conformational Control

Unlike pyrrolidines, which adopt a flexible envelope conformation, azetidines exist in a puckered conformation with a relatively high energy barrier to inversion (

-

3,3-Disubstitution: Creates a perfect gem-dimethyl bioisostere but with added polarity and the ability to project substituents at precise angles (approx.

) distinct from the planar vectors of aromatic rings. -

Exit Vectors: The N1 and C3 positions allow for "linear" or "angular" growth of the fragment, enabling access to sub-pockets that are sterically forbidden to larger rings.

pKa Modulation and Lipophilicity

Azetidines generally exhibit lower pKa values (

-

Mechanism: The increased s-character of the nitrogen lone pair in the strained four-membered ring reduces basicity.

-

Impact: This allows for better membrane permeability at physiological pH while retaining sufficient basicity for solubility—a critical balance in FBDD.

-

Lipophilicity (LogD): Replacing a gem-dimethyl group or a cyclobutane with an azetidine significantly lowers LogD, improving metabolic stability and solubility.

Table 1: Physicochemical Comparison of Saturated Heterocycles

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Ring Strain (kcal/mol) | ~26 | ~6 | ~0 |

| pKa (Parent) | 10.4 | 11.3 | 11.1 |

| Fsp³ Character | High | High | High |

| Conformational Flexibility | Low (Puckered) | Medium (Envelope) | High (Chair/Boat) |

| Metabolic Liability | Low (Ring strain protects C-H) | Moderate (α-oxidation) | High (α-oxidation) |

Emerging Classes of Novel Azetidine Fragments

3,3-Disubstituted Azetidines

These are the workhorses of modern azetidine FBDD. They serve as bioisosteres for carbonyls and gem-dimethyl groups.

-

Novelty: Recent advances allow for the installation of disparate groups at C3 (e.g., aryl/alkyl, fluoro/aryl) rather than simple symmetric substitutions.

-

Application: Used to block metabolic hotspots (soft spots) on alkyl chains while introducing a solubilizing amine.

"Angular" Spirocyclic Azetidines

Spirocycles are inherently three-dimensional.[1] "Angular" spiro-azetidines (e.g., spiro[3.3]heptanes) are gaining traction as bioisosteres for morpholine and piperazine.[2]

-

Advantage: They alter the vector of the attached pharmacophores, often improving selectivity by avoiding clashes with conserved residues in the ATP-binding pocket of kinases.

-

Metabolic Stability: The quaternary center prevents oxidative metabolism typical of the α-carbon in piperazines.

Azetidine Sulfonyl Fluorides (ASFs)

A new class of "latent" electrophiles. ASFs are stable enough for storage but can be activated to form carbocations or react via SuFEx (Sulfur-Fluoride Exchange) chemistry.

-

Utility: They act as covalent fragments or precursors to azetidine sulfonamides and sulfoximines, expanding the "polar" chemical space.

Synthetic Methodologies: Overcoming Ring Strain[3]

Synthesizing functionalized azetidines is non-trivial due to the high ring strain (~26 kcal/mol). Traditional cyclization (4-exo-tet) often competes with polymerization or hydrolysis.

Strain-Release Chemistry: The ABB Route

The use of 1-azabicyclo[1.1.0]butanes (ABBs) is the gold standard for accessing 3-substituted azetidines.

-

Mechanism: Nucleophilic attack on the bridgehead carbon of the highly strained ABB releases energy, driving the formation of the azetidine ring.

-

Scope: Allows for the "azetidinylation" of amines, thiols, and carbon nucleophiles.

Photoredox "Atom Swapping"

A cutting-edge approach involves the skeletal editing of oxetanes.

-

Process: An oxetane is subjected to photoredox conditions in the presence of a nitrogen source. The oxygen atom is excised and replaced with nitrogen, converting readily available oxetane libraries into high-value azetidines in a single step.[3]

Visualization: Strain-Release Synthesis Pathway

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-3-Fluoroazetidine (Fragment Example)

Rationale: Fluorine lowers the pKa of the amine and blocks metabolism at the C3 position.

Reagents:

-

N-Boc-3-azetidinone[4]

-

Arylboronic acid

-

Selectfluor (Electrophilic fluorine source)

-

Palladium catalyst (e.g., Pd(PPh3)4)

Step-by-Step Workflow:

-

Arylation: Under inert atmosphere (N2), dissolve N-Boc-3-azetidinone (1.0 equiv) in 1,4-dioxane. Add Arylboronic acid (1.2 equiv), Cs2CO3 (2.0 equiv), and Pd catalyst (5 mol%). Heat to 80°C for 4 hours.

-

Checkpoint: Monitor via LC-MS for consumption of ketone.

-

-

Fluorination: Cool the reaction to 0°C. Add Selectfluor (1.5 equiv) slowly to avoid exotherm. Stir at RT for 12 hours.

-

Deprotection: Isolate the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc). Dissolve in DCM/TFA (4:1) to remove the Boc group.[1]

-

Isolation: Neutralize with NaHCO3, extract with DCM, and convert to the HCl salt for stability.

Protocol B: Handling Azetidine Sulfonyl Fluorides (ASF)

Rationale: ASFs are stable precursors to sulfonamides.

-

Storage: Store ASFs at -20°C. Unlike sulfonyl chlorides, they are resistant to hydrolysis at neutral pH.

-

Coupling (SuFEx): To a solution of ASF (1.0 equiv) and Amine (1.2 equiv) in MeCN, add DBU (1.5 equiv).

-

Reaction: Stir at 60°C. The fluoride anion acts as a leaving group only under base activation.

-

Purification: Direct reverse-phase HPLC is often possible due to the clean nature of SuFEx reactions.

Strategic Integration in FBDD Workflow

The integration of azetidines into a screening library requires a distinct logic compared to aromatic fragments.

Visualization: FBDD Decision Logic

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry, 2025. Link

-

4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 2025. Link

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). Link

-

"Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie, 2025. Link

-

Azetidines in Drug Discovery. PharmaBlock Whitepaper. Link

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC, 2024. Link

Sources

Technical Guide: Solubility Profile & Handling of 3-Ethynyl-1-methylazetidine

[1]

Part 1: Executive Summary & Structural Analysis[1]

Core Directive

This guide addresses the solubility behavior of 3-Ethynyl-1-methylazetidine (CAS: 393520-80-6 / Analogous structures), a high-value heterocyclic building block.[1] Due to the scarcity of specific vendor data for this precise derivative, this guide synthesizes physicochemical principles, analog data (1-methylazetidine), and standard laboratory protocols to provide an authoritative operational framework.

Key Takeaway: 3-Ethynyl-1-methylazetidine behaves as a lipophilic amine .[1][2] It exhibits a distinct "solubility switch" dependent on pH.[2] In its free base form, it is soluble in polar organic solvents (DCM, Methanol) and moderately soluble in water. In its protonated (salt) form, it is highly water-soluble and insoluble in non-polar organics.[2]

Physicochemical Drivers

To understand the solubility, we must deconstruct the molecule into its functional drivers:

-

The Azetidine Core (Ring Strain): The 4-membered nitrogen ring introduces significant ring strain (~26 kcal/mol).[2] This increases the lone pair availability on the nitrogen, making it more basic (pKa ~10.0–11.0) compared to acyclic amines.[2]

-

N-Methyl Group: This tertiary amine motif ensures the molecule remains polar but increases lipophilicity (LogP) relative to the naked azetidine.[2]

-

3-Ethynyl Group: The terminal alkyne (

) adds a degree of non-polar character but remains compact.[1][2] It serves as a weak hydrogen bond donor (acetylenic proton) but primarily acts as a handle for "Click" chemistry (CuAAC).[2]

Part 2: Solubility Data & Solvent Compatibility[2]

The following data is derived from structural analogs (1-methylazetidine, LogP ~0.3) and standard amine behavior.[2]

Solubility Matrix (Standard Temperature & Pressure)

| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Operational Note |

| Aqueous | Water (pH 7) | Soluble / Miscible | Highly Soluble | Free base may oil out at high concentrations; Salt is stable.[1] |

| Acidic Water (pH < 4) | Highly Soluble | Highly Soluble | Forms stable cation; ideal for aqueous stock solutions.[2] | |

| Basic Water (pH > 12) | Sparingly Soluble | Insoluble | Critical for extraction:[1] Oils out, enabling extraction into organics.[2] | |

| Chlorinated | Dichloromethane (DCM) | Highly Soluble | Insoluble | Preferred solvent for extraction and reactions.[2] |

| Chloroform | Highly Soluble | Insoluble | Good alternative to DCM.[2] | |

| Polar Protic | Methanol / Ethanol | Highly Soluble | Soluble | Good for dissolving salts (often with mild heating).[2] |

| Polar Aprotic | DMSO / DMF | Highly Soluble | Soluble | Standard for biological assays (10-100 mM stocks).[1][2][3] |

| Ethers | THF / Diethyl Ether | Soluble | Insoluble | Et2O is excellent for precipitating the HCl salt from MeOH/DCM.[2] |

| Hydrocarbons | Hexanes / Heptane | Insoluble / Poor | Insoluble | Use as an antisolvent to crash out the free base or salt.[2] |

The "pH-Switch" Phenomenon

The solubility of 3-Ethynyl-1-methylazetidine is dictated by the protonation state of the tertiary nitrogen.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solution (DMSO)

For biological assays or Click chemistry screening.

-

Weighing: Accurately weigh the hydrochloride salt (more stable solid) or the free base (likely an oil/low-melting solid).[2]

-

Calculation: Calculate the volume required for a 100 mM stock.

-

Dissolution: Add high-grade DMSO (anhydrous). Vortex for 30 seconds.[2]

-

Note: If using the HCl salt, the solution may be slightly acidic. Ensure buffer capacity in downstream assays.

-

Protocol B: The "Acid-Base" Extraction (Purification)

This is the primary method to isolate the pure free base from a reaction mixture or crude salt.[1]

Objective: Isolate 3-Ethynyl-1-methylazetidine free base from an aqueous reaction mixture.

-

Acidification: If the mixture is organic, extract with 1M HCl (aq).[2] The product moves to the aqueous phase (Water).[2] Discard organic impurities.[2]

-

Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or sat. NaHCO3 until pH > 12.[2]

-

Observation: The solution should become cloudy or an oil should separate.[2]

-

-

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).[2]

-

Why DCM? It has high solubility for the amine and separates well from water.[2]

-

-

Drying: Dry combined organic layers over anhydrous

. -

Concentration: Filter and concentrate in vacuo at low temperature (< 30°C).

Part 4: Visualization of Workflows

Solubility Equilibrium & Phase Transfer

This diagram illustrates the logic of the "pH-Switch" used in handling the compound.[2]

Caption: Figure 1. The pH-dependent solubility switch of 3-ethynyl-1-methylazetidine, enabling purification via phase transfer.[1]

Isolation Workflow (Self-Validating Protocol)

Caption: Figure 2. Step-by-step isolation protocol utilizing the solubility differential to remove non-basic impurities.

Part 5: Scientific Integrity & Applications

Stability & Storage

-

Volatility: Low molecular weight azetidines (MW < 100) are often volatile oils.[2] Store the free base at -20°C in a sealed vial.

-

Polymerization: The terminal alkyne (ethynyl group) is reactive.[2] Avoid prolonged exposure to light or radical initiators.[2]

-

Salt Formation: For long-term storage, converting the free base to the Hydrochloride (HCl) or Oxalate salt is recommended. These salts are crystalline non-volatile solids.[2]

Application in Drug Development

The 3-ethynyl-1-methylazetidine motif is a "Click-ready" amine.[1][2]

-

Bioisostere: The azetidine ring is often used as a rigid, metabolic stable replacement for dimethylamine or pyrrolidine groups [1].[2]

-

Click Chemistry: The ethynyl group allows copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the azetidine moiety to larger scaffolds (PROTACs, tracers) [2].[1]

References

-

BenchChem. Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Retrieved from .[2]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10422, Azetidine.[2] Retrieved from .[2]

-

Heider, P. L., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.[4] Organic Process Research & Development.[2][4] Retrieved from .[2]

-

Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds.[2] The AAPS Journal.[2] Retrieved from .[2]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Ethynyl-1-methylazetidine from N-Boc-3-azetidinone

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its strained four-membered ring imparts unique conformational rigidity and serves as a versatile building block for creating novel therapeutic agents.[2] The incorporation of an ethynyl group at the 3-position introduces a valuable handle for further chemical modifications, most notably through "click chemistry" reactions like the azide-alkyne cycloaddition.[3] This guide provides a comprehensive, three-step synthetic route to 3-Ethynyl-1-methylazetidine, a key intermediate for drug development, starting from the commercially available N-Boc-3-azetidinone.

Overall Synthetic Strategy

The synthesis is accomplished via a robust and scalable three-step sequence:

-

Ohira-Bestmann Homologation: Conversion of the ketone in N-Boc-3-azetidinone to a terminal alkyne.

-

Acid-Mediated Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group.

-

Eschweiler-Clarke Methylation: Reductive N-methylation of the secondary amine to yield the final product.

Caption: Overall synthetic workflow for 3-Ethynyl-1-methylazetidine.

Part 1: Synthesis of tert-Butyl 3-Ethynylazetidine-1-carboxylate

Principle and Rationale: The Ohira-Bestmann Reaction

The conversion of a ketone to a terminal alkyne is a one-carbon homologation reaction.[4] The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the method of choice for this transformation, particularly for substrates that may be sensitive to the strongly basic conditions of the original protocol.[5][6] This reaction utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which, in the presence of a mild base like potassium carbonate and methanol, generates a dimethyl (diazomethyl)phosphonate anion in situ.[4] This anion then reacts with the ketone, leading to the formation of the alkyne through a vinylidene carbene intermediate.[7][8] The use of K₂CO₃ makes the procedure compatible with a wide variety of functional groups.[4]

Caption: Simplified mechanism of the Ohira-Bestmann reaction.

Experimental Protocol

-

To a stirred solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

Add the Ohira-Bestmann reagent (1.2 eq) dropwise via syringe over 10-15 minutes. The mixture may turn a pale yellow color.[9]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation: Reagents for Step 1

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10g scale) |

| N-Boc-3-azetidinone | 171.21 | 1.0 | 10.0 g |

| Ohira-Bestmann Reagent | 192.11 | 1.2 | 13.46 g |

| Potassium Carbonate | 138.21 | 2.0 | 16.14 g |

| Methanol (Anhydrous) | 32.04 | Solvent | ~290 mL |

Part 2: Synthesis of 3-Ethynylazetidine Hydrochloride

Principle and Rationale: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[10] Treatment with a strong acid, such as hydrochloric acid generated in situ or from a solution in an organic solvent like dioxane, efficiently cleaves the Boc group.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene and a proton) and carbon dioxide. The resulting free amine is protonated by the acid, yielding the stable hydrochloride salt, which often precipitates from the reaction medium.

Experimental Protocol

-

Dissolve tert-butyl 3-ethynylazetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or diethyl ether.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of 4M HCl in 1,4-dioxane (3.0-4.0 eq). Alternatively, acetyl chloride (2.0 eq) can be slowly added to methanol to generate HCl in situ.[11]

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The product can be triturated with diethyl ether to induce solidification and remove non-polar impurities.

-

The resulting 3-ethynylazetidine hydrochloride is often used in the next step without further purification.

Data Presentation: Reagents for Step 2

| Reagent | M.W. ( g/mol ) | Equivalents |

| tert-Butyl 3-ethynylazetidine-1-carboxylate | 181.24 | 1.0 |

| 4M HCl in 1,4-Dioxane | 36.46 | 3.0 - 4.0 |

| Methanol / Diethyl Ether | - | Solvent |

Part 3: Synthesis of 3-Ethynyl-1-methylazetidine

Principle and Rationale: Eschweiler-Clarke N-Methylation

The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary or secondary amines.[12][13] The reaction employs an excess of formaldehyde and formic acid; formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid acting as a hydride donor.[14] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[12] A key advantage of this method is that it exclusively produces the tertiary amine, as the product cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[12][15]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol

-

To a round-bottom flask, add 3-ethynylazetidine hydrochloride (1.0 eq), followed by formic acid (approx. 3.0-5.0 eq) and an aqueous solution of formaldehyde (37 wt. %, approx. 3.0-5.0 eq).

-

Heat the reaction mixture to 80-100 °C (a water bath or heating mantle with a condenser is recommended) for 2-5 hours. Vigorous gas evolution (CO₂) will be observed initially.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully basify the reaction mixture to pH > 10 by the slow addition of an aqueous NaOH or K₂CO₃ solution.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography to yield pure 3-Ethynyl-1-methylazetidine.

Data Presentation: Reagents for Step 3

| Reagent | M.W. ( g/mol ) | Equivalents |

| 3-Ethynylazetidine HCl | 117.58 | 1.0 |

| Formic Acid (~98%) | 46.03 | 3.0 - 5.0 |

| Formaldehyde (37% aq.) | 30.03 | 3.0 - 5.0 |

Safety Precautions

-

Ohira-Bestmann Reagent: Diazo compounds are potentially explosive and should be handled with care. Avoid heating and friction.

-

Anhydrous Solvents: Methanol is flammable and toxic. Operations should be conducted in a well-ventilated fume hood away from ignition sources.

-

Strong Acids/Bases: Hydrochloric acid, formic acid, and sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.

-

Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle only in a fume hood.

References

-

Gilbert, J. C., & Weerasooriya, U. (1982). Diazoethenes: Their Attempted Synthesis from Aldehydes and Aromatic Ketones by Way of the Horner-Emmons Modification of the Wittig Reaction. A Facile Synthesis of Alkynes. The Journal of Organic Chemistry, 47(10), 1837–1845. [Link]

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

-

Chem-Station. Seyferth-Gilbert Alkyne Synthesis. [Link]

-

StackExchange. Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. [Link]

-

Organic Syntheses. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. [Link]

-

Grokipedia. Seyferth–Gilbert homologation. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

NRO Chemistry. Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]

-

Wikipedia. Seyferth–Gilbert homologation. [Link]

-

Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(21), 7393. [Link]

-

Ly, N. T., et al. Synthesis of 3,3-Diarylazetidines. [Link]

-

J&K Scientific. Eschweiler-Clarke Reaction. [Link]

-

S. S. K. et al. (2018). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 23(11), 2969. [Link]

-

SynArchive. Eschweiler-Clarke Reaction. [Link]

-

SynArchive. Seyferth-Gilbert Homologation. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

-

Prieur, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

-

Németh, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

-

Mali, V. D., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(48), 31235-31240. [Link]

-

Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 5. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 8. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. reddit.com [reddit.com]

- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 3-Ethynyl-1-methylazetidine

Introduction: The Strategic Incorporation of the Azetidine Motif via CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of modern chemical ligation, celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This powerful transformation, a prime example of "click chemistry," facilitates the formation of stable 1,4-disubstituted 1,2,3-triazole linkages from a terminal alkyne and an azide.[1] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specialized alkyne, 3-ethynyl-1-methylazetidine, in CuAAC reactions.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is of increasing interest in medicinal chemistry due to its unique physicochemical properties. Its incorporation into molecular scaffolds can enhance aqueous solubility, metabolic stability, and receptor binding affinity.[3] The inherent ring strain of the azetidine ring also presents unique opportunities for modulating molecular conformation and reactivity.[4] By employing 3-ethynyl-1-methylazetidine in CuAAC, researchers can readily introduce this valuable structural motif into a wide array of molecules, from small-molecule drug candidates to complex biologics.

These notes will delve into the mechanistic nuances of the CuAAC reaction, provide a robust, step-by-step protocol for the cycloaddition of 3-ethynyl-1-methylazetidine with a model azide, and offer expert insights into reaction optimization and product purification.

Mechanistic Considerations for 3-Ethynyl-1-methylazetidine in CuAAC

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. While the core mechanism remains the same, the use of 3-ethynyl-1-methylazetidine introduces specific considerations:

-

Reactivity of the Strained Alkyne: The four-membered azetidine ring imparts a degree of ring strain, which can influence the electronic properties and, consequently, the reactivity of the ethynyl group. While highly strained alkynes, such as cyclooctynes, can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) without a copper catalyst, the strain in 3-ethynyl-1-methylazetidine is not sufficient for a catalyst-free reaction.[5][6] However, this inherent strain may still modulate the rate of the copper-catalyzed reaction compared to unstrained alkynes.[7][8]

-

Potential for Catalyst Interaction: The tertiary amine within the 1-methylazetidine moiety is a potential ligand for the copper(I) catalyst.[9][10][11][12][13] This intramolecular coordination could either be beneficial, by stabilizing the active catalytic species, or detrimental, by competing with the azide for coordination to the copper center. This necessitates careful consideration of the choice and stoichiometry of an external ligand.

-

Basicity and pH: The basicity of the azetidine nitrogen may influence the optimal pH of the reaction medium. While CuAAC is generally tolerant of a wide pH range, extreme conditions should be avoided to prevent side reactions or catalyst deactivation.

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition using 3-ethynyl-1-methylazetidine.

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU [goldchemistry.com]

- 6. US20190233385A1 - Electronically activated strained alkynes - Google Patents [patents.google.com]

- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Copper catalyzed synthesis of N-Heterocycles containing one M-atom | PPTX [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes [frontiersin.org]

using 3-Ethynyl-1-methylazetidine as a bioisostere for proline derivatives

Application Note: 3-Ethynyl-1-methylazetidine as a High-Fidelity Bioisostere for Proline

Executive Summary

In medicinal chemistry, the replacement of proline with azetidine-based scaffolds represents a strategic "ring contraction" approach to modulate physicochemical properties without sacrificing molecular recognition. 3-Ethynyl-1-methylazetidine emerges as a privileged fragment in this domain. It offers a unique combination of structural rigidity, reduced lipophilicity, and a bio-orthogonal "click" handle (the alkyne), while maintaining the tertiary amine profile of N-methylproline.

This guide details the rationale for this bioisosteric replacement, provides a validated 3-step synthetic protocol from commercial starting materials, and outlines the specific conformational advantages of the azetidine core in drug design.

Rationale & Design Strategy

The Bioisosteric Shift: Proline vs. Azetidine

Proline is unique among amino acids due to its cyclic, secondary amine structure, which forces peptide backbones into specific conformations (e.g.,

-

Vector Reorientation: The bond angle contraction (from ~109° in pyrrolidine to ~90° in azetidine) alters the exit vectors of substituents, often favoring

-turns over -

Lipophilicity Modulation: Azetidines typically exhibit lower cLogP values than their pyrrolidine counterparts due to the removal of a methylene group and the higher polarity density of the amine.

-

Basicity Tuning: While unsubstituted azetidine and pyrrolidine have similar pKa values (~11.3), the introduction of the electron-withdrawing ethynyl group at the 3-position of the azetidine significantly lowers the pKa of the ring nitrogen. This increases the fraction of neutral species at physiological pH, potentially enhancing membrane permeability.

The Ethynyl Advantage

The 3-ethynyl group is not merely a steric spacer; it serves two critical functions:

-

Metabolic Blocking: It sterically protects the vulnerable ring carbons from oxidative metabolism.

-

Chemical Utility: It acts as a latent handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the molecule to be used as a fragment for "SAR by Click" strategies.

Physicochemical Profiling

Table 1: Comparative Properties of Proline and Azetidine Scaffolds

| Property | N-Methylproline (Reference) | 3-Ethynyl-1-methylazetidine (Target) | Impact on Drug Design |

| Ring Size | 5-membered | 4-membered | Reduces steric bulk; alters vector alignment. |

| Ring Strain | ~5 kcal/mol | ~25 kcal/mol | increased reactivity; potential for covalent inhibitor design. |

| Hybridization | Locks conformation; reduces entropic penalty upon binding. | ||

| Electronic Effect | Electron-rich | Electron-deficient (due to alkyne) | Lowers pKa; reduces HERG liability risk. |

| Metabolic Stability | Susceptible to | Resistant at 3-position | Alkyne blocks common metabolic soft spots. |

Synthetic Protocol

Objective: Synthesis of 3-Ethynyl-1-methylazetidine from tert-butyl 3-oxoazetidine-1-carboxylate. Scale: Gram-scale (scalable to >10g).

Pathway Visualization

Figure 1: Synthetic workflow for the conversion of N-Boc-3-azetidinone to the target bioisostere.

Step-by-Step Methodology

Step 1: Seyferth-Gilbert Homologation (Alkyne Installation) Rationale: The Bestmann-Ohira reagent is preferred over the Corey-Fuchs protocol for azetidines to avoid harsh bases (n-BuLi) that might trigger ring opening of the strained amide.

-

Reagents: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 eq), Potassium Carbonate (

, 2.0 eq), Methanol (dry). -

Procedure:

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous methanol (0.5 M) under

atmosphere. -

Cool to 0°C. Add

in one portion. -

Add Bestmann-Ohira reagent dropwise. The reaction generates

gas; ensure proper venting. -

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with

; alkyne shows as a distinct spot). -

Workup: Dilute with

, wash with saturated -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Yield Target: >85%.[2]

-

Step 2: Boc Deprotection

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-ethynylazetidine in DCM (0.2 M).

-

Add TFA (10 eq) dropwise at 0°C.

-

Stir at RT for 2 hours.

-

Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA.

-

Result: 3-Ethynylazetidinium trifluoroacetate (used directly in the next step).

-

Step 3: Reductive Methylation Rationale: Reductive amination is milder than direct alkylation with Methyl Iodide, preventing over-alkylation to the quaternary ammonium salt.

-

Reagents: 3-Ethynylazetidinium salt (from Step 2), Formaldehyde (37% aq. solution, 5.0 eq), Sodium Triacetoxyborohydride (

, 3.0 eq), Triethylamine ( -

Procedure:

-

Suspend the azetidinium salt in DCM. Add

until the solution is pH ~6-7. -

Add Formaldehyde solution. Stir for 15 mins.

-

Add

portion-wise at 0°C. -

Stir vigorously at RT overnight.

-

Workup: Quench with saturated

. Extract with DCM (3x). Note: The product is a small, basic amine and may be volatile. Do not evaporate to dryness under high vacuum/heat. -

Purification: Distillation or amine-functionalized silica column if high purity is required.

-

Application: "Click" Chemistry Protocol

The 3-ethynyl group allows this scaffold to be used as a probe to map binding pockets.

Protocol for CuAAC Conjugation:

-

Mix: 3-Ethynyl-1-methylazetidine (1.0 eq) + Azide-tagged fragment (1.0 eq) in

-BuOH/Water (1:1). -

Catalyst: Add

(5 mol%) and Sodium Ascorbate (10 mol%). -

Reaction: Stir at RT for 2–12 hours.

-

Analysis: The formation of the 1,4-disubstituted triazole is easily monitored by LC-MS. This triazole ring mimics the trans-amide bond geometry, further extending the bioisosteric utility.

Structural Logic & Conformation

The following diagram illustrates the vector shift when replacing Proline with the Azetidine derivative.

Figure 2: Conformational consequences of ring contraction. The azetidine scaffold favors tighter gamma-turns compared to the beta-turns of proline.[3]

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[4] Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Provides comparative logic for 4-membered rings). Link

-

Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[5][6] Biopolymers.[5] Link

-

Lowe, G., & Vilaivan, T. (1997). Amino Acid Azides: A New Route to 3-Substituted Azetidines. Journal of the Chemical Society, Perkin Transactions 1. Link

Safety Note: Azetidines are strained rings.[7] While generally stable, the combination of a strained amine and an alkyne requires careful handling. Always perform reactions in a fume hood and avoid excessive heat during workup to prevent polymerization or ring-opening decomposition.

Sources

- 1. Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants | bioRxiv [biorxiv.org]

- 2. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for the N-Methylation of 3-Ethynylazetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of N-Methyl-3-Ethynylazetidine in Medicinal Chemistry

The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity.[1][2] The incorporation of a rigid, four-membered ring introduces a defined three-dimensional geometry, which can be pivotal for optimizing ligand-receptor interactions.[1][2] When further functionalized with an ethynyl group at the 3-position and an N-methyl group, the resulting molecule, N-methyl-3-ethynylazetidine, becomes a highly valuable building block. The ethynyl moiety serves as a versatile handle for further chemical modifications via reactions like click chemistry or Sonogashira coupling, while the N-methyl group can enhance potency and pharmacokinetic profiles, a phenomenon often referred to as the "magic methyl effect".[3]

This document provides detailed protocols for the N-methylation of 3-ethynylazetidine, a critical transformation for the synthesis of advanced intermediates in drug development. We will explore various methodologies, discuss their mechanistic underpinnings, and provide practical, step-by-step guidance to ensure successful and reproducible outcomes in the laboratory.

Understanding the Chemistry: Key Considerations for N-Methylating 3-Ethynylazetidine